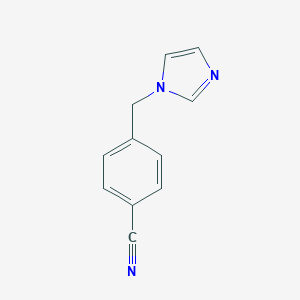

4-(1H-imidazol-1-ilmetil)benzonitrilo

Descripción general

Descripción

El 4-((1H-imidazol-1-il)metil)benzonitrilo es un compuesto químico con la fórmula molecular C11H9N3. Se caracteriza por la presencia de un anillo imidazol unido a un grupo benzonitrilo a través de un puente metileno. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo química, biología e industria .

Aplicaciones Científicas De Investigación

El 4-((1H-imidazol-1-il)metil)benzonitrilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.

Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-((1H-imidazol-1-il)metil)benzonitrilo normalmente implica la reacción de cloruro de 4-cianobencilo con imidazol en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente adecuado como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El proceso involucra los mismos reactivos y condiciones, pero utiliza equipos de grado industrial para garantizar la eficiencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-((1H-imidazol-1-il)metil)benzonitrilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina.

Sustitución: El anillo imidazol puede participar en reacciones de sustitución con electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Los electrófilos como los haluros de alquilo pueden reaccionar con el anillo imidazol en condiciones básicas.

Productos principales formados

Oxidación: Formación de óxidos y otros derivados oxigenados.

Reducción: Conversión a aminas.

Sustitución: Formación de derivados de imidazol sustituidos.

Mecanismo De Acción

El mecanismo de acción del 4-((1H-imidazol-1-il)metil)benzonitrilo implica su interacción con objetivos moleculares específicos. El anillo imidazol puede unirse a iones metálicos y enzimas, influyendo en diversas vías bioquímicas. Esta unión puede modular la actividad enzimática y afectar los procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares

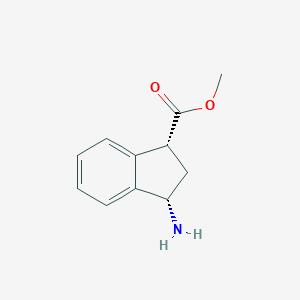

4-(1H-imidazol-1-il)benzoato de metilo: Estructura similar pero con un grupo éster metílico en lugar de un grupo nitrilo.

4-(butilamino)benzoato de etilo: Contiene un grupo butilamino en lugar de un anillo imidazol.

Ácido 4-(dimetilamino)benzoico: Presenta un grupo dimetilamino en lugar de un anillo imidazol.

Singularidad

El 4-((1H-imidazol-1-il)metil)benzonitrilo es único debido a su combinación de un anillo imidazol y un grupo benzonitrilo, que confiere propiedades químicas y biológicas distintivas. Esta combinación permite aplicaciones versátiles en diversos campos .

Propiedades

IUPAC Name |

4-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFCTSUDCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361242 | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-54-8 | |

| Record name | 4-(Imidazol-1-ylmethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(IMIDAZOL-1-YLMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT6XRA834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)